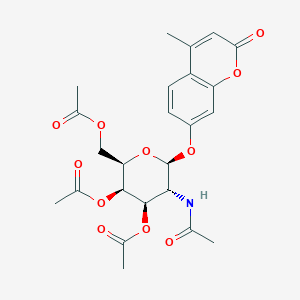
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-methylumbelliferyl glycosides, including the specific compound , involves reactions at room temperature of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone and silver trifluoromethanesulfonate in dichloromethane containing an equimolar amount of.sym-collidine. This process yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranoside. Further steps include reduction of the azido group, acetylation, and de-O-acetylation to produce the desired 4-methylumbelliferyl 2-acetamido-2-deoxy-α- and -β-D-galactopyranosides (R. Szweda, U. Spohr, R. Lemieux, D. Schindler, D. Bishop, R. Desnick, 1989).
Molecular Structure Analysis
The structure of 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside and related compounds has been characterized through various analytical techniques. These compounds exhibit unique spectral properties that have been utilized to study their binding interactions and enzymatic reactions (M. Decastel, M. Vincent, K. Matta, J. Frénoy, 1984).
Scientific Research Applications
Synthesis Methodologies 4-Methylumbelliferyl derivatives and related compounds have been synthesized using various methodologies, demonstrating the adaptability of these compounds in chemical synthesis. For example, Markina et al. (2008) explored a synthesis method for 4-deoxy-4-fluoroglucosaminides, such as methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide, using a fusion process and successive action of ammonia, methyl trifluoroacetate, and acetic anhydride (Markina & Voznyi, 2008). Similarly, the synthesis of disaccharides like α-L-Fucp-(1,2)- and α-L-Fucp-(1,3)-β-D-Galp(1)-4-methylumbelliferone as fucosidase substrates was accomplished using glycosyl donor substituted by propane-1,3-diyl phosphate as the leaving group (Vankayalapati & Singh, 2000).
Chemical Transformations and Biological Applications The 4-methylumbelliferyl derivatives serve as key intermediates in various chemical transformations and have potential applications in biological systems. For instance, Cai et al. (2009) discussed the synthesis of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose, revealing the versatility of these compounds in chemical synthesis (Cai, Ling, & Bundle, 2009). Chen and Withers (2018) synthesized methylumbelliferyl glycosides of various azido- and amino-deoxy sugar derivatives for high-throughput screening to identify glycosidases, demonstrating the use of these compounds in enzymatic studies (Chen & Withers, 2018).
Enzyme Substrates and Diagnostic Tools 4-Methylumbelliferyl derivatives also find applications as enzyme substrates and diagnostic tools. For example, Ding et al. (2020) achieved a practical synthesis of 4-methylumbelliferyl α-l-idopyranosiduronic acid, a fluorogenic enzyme substrate diagnostic for α-l-iduronidase, demonstrating the potential of these compounds in medical diagnostics (Ding et al., 2020). Additionally, Adcock and Saint (2001) investigated the use of 4-methylumbelliferyl phosphate for the rapid identification of Clostridium perfringens, highlighting the utility of these compounds in microbiological assays (Adcock & Saint, 2001).
Future Directions
Given its role as a substrate in enzymatic assays, this compound has potential applications in biomedical research, particularly in studying chitinase activity and carbohydrate metabolism enzymes . It may also find utility in assays dedicated to understanding the pathogenesis of diverse ailments, including fungal infections and inflammatory disorders .
properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGMYFQEBYUQU-PFKOEMKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

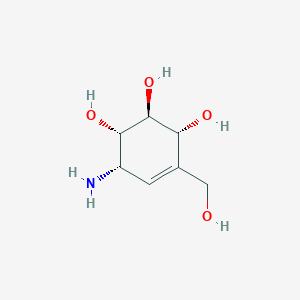
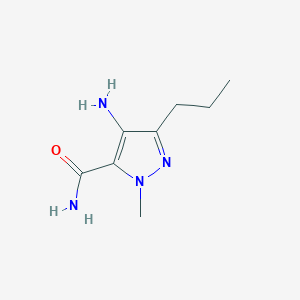
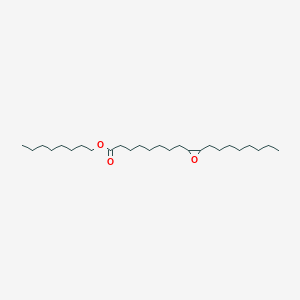
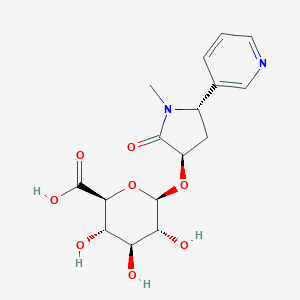
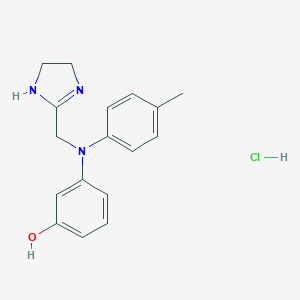
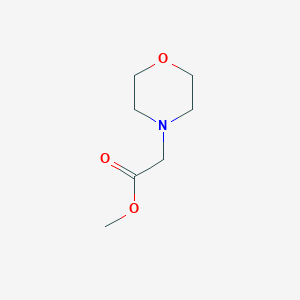
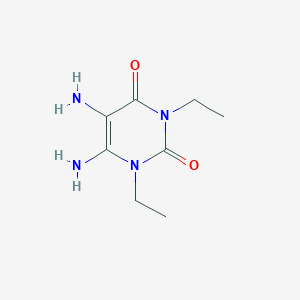
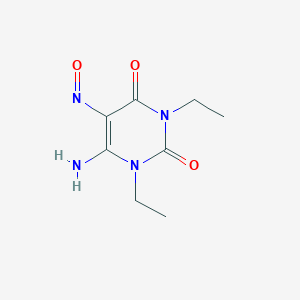
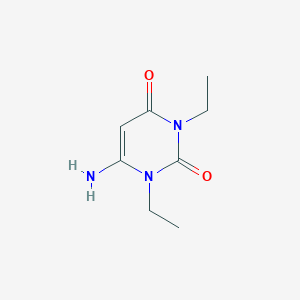
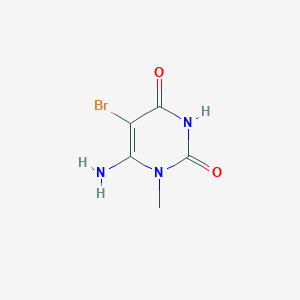
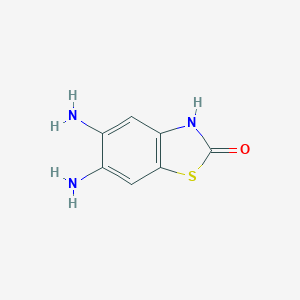
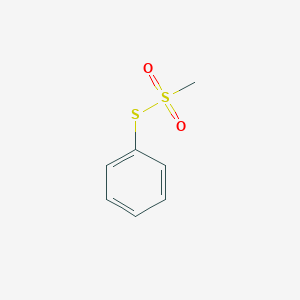
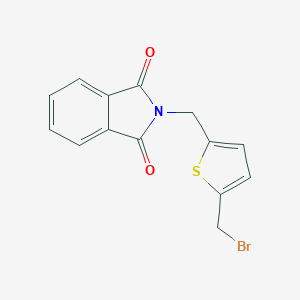
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)